![molecular formula C22H16O4 B10838457 (E)-3-(4-(4-phenoxybenzoyl)phenyl)acrylic acid](/img/structure/B10838457.png)
(E)-3-(4-(4-phenoxybenzoyl)phenyl)acrylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-3-(4-(4-phenoxybenzoyl)phenyl)acrylic acid is an organic compound that belongs to the class of acrylic acids It is characterized by the presence of a phenoxybenzoyl group attached to the phenyl ring of the acrylic acid
Vorbereitungsmethoden
The synthesis of (E)-3-(4-(4-phenoxybenzoyl)phenyl)acrylic acid typically involves the reaction of 4-phenoxybenzoyl chloride with 4-hydroxybenzaldehyde to form an intermediate, which is then subjected to a Knoevenagel condensation with malonic acid in the presence of a base to yield the final product . The reaction conditions often include refluxing in an appropriate solvent such as ethanol or toluene.
Analyse Chemischer Reaktionen
(E)-3-(4-(4-phenoxybenzoyl)phenyl)acrylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohol derivatives.
Wissenschaftliche Forschungsanwendungen
(E)-3-(4-(4-phenoxybenzoyl)phenyl)acrylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its role as an inhibitor in various biochemical pathways.
Industry: It is used in the production of polymers and other materials with specific properties.
Wirkmechanismus
The mechanism of action of (E)-3-(4-(4-phenoxybenzoyl)phenyl)acrylic acid involves its interaction with molecular targets such as enzymes and receptors. It can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the disruption of specific biochemical pathways, which is particularly useful in the context of cancer treatment .
Vergleich Mit ähnlichen Verbindungen
(E)-3-(4-(4-phenoxybenzoyl)phenyl)acrylic acid can be compared with similar compounds such as (E)-3-(4-(benzyloxy)phenyl)acrylic acid and 3-(4-methoxybenzoyl)acrylic acid . These compounds share similar structural features but differ in their substituents, which can lead to variations in their chemical reactivity and biological activity. The presence of the phenoxy group in this compound makes it unique and potentially more effective in certain applications.
Eigenschaften
Molekularformel |
C22H16O4 |
---|---|
Molekulargewicht |
344.4 g/mol |
IUPAC-Name |
(E)-3-[4-(4-phenoxybenzoyl)phenyl]prop-2-enoic acid |
InChI |
InChI=1S/C22H16O4/c23-21(24)15-8-16-6-9-17(10-7-16)22(25)18-11-13-20(14-12-18)26-19-4-2-1-3-5-19/h1-15H,(H,23,24)/b15-8+ |
InChI-Schlüssel |
UXUCKEBTHPCTFJ-OVCLIPMQSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)/C=C/C(=O)O |
Kanonische SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)C=CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.